17-DMAP-GA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

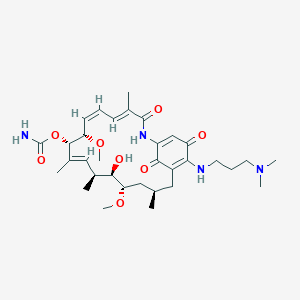

C33H50N4O8 |

|---|---|

Peso molecular |

630.8 g/mol |

Nombre IUPAC |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[3-(dimethylamino)propylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C33H50N4O8/c1-19-15-23-28(35-13-10-14-37(5)6)25(38)18-24(30(23)40)36-32(41)20(2)11-9-12-26(43-7)31(45-33(34)42)22(4)17-21(3)29(39)27(16-19)44-8/h9,11-12,17-19,21,26-27,29,31,35,39H,10,13-16H2,1-8H3,(H2,34,42)(H,36,41)/b12-9-,20-11+,22-17+/t19-,21+,26+,27+,29-,31+/m1/s1 |

Clave InChI |

UNPSMUMJWYZQHC-CYVBNFEDSA-N |

SMILES isomérico |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC |

SMILES canónico |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of 17-DMAP-GA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAP-GA), a synthetic analog of the natural product geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical nodes in oncogenic signaling pathways.[2] Consequently, HSP90 has emerged as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on key signaling pathways, and the cellular consequences of its activity.

Primary Mechanism of Action: HSP90 Inhibition

The principal mechanism of action of this compound is its direct binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1][2] The degradation of these oncoproteins simultaneously disrupts multiple signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.

A critical consequence of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP70. This is often used as a biomarker for target engagement of HSP90 inhibitors.

Quantitative Analysis of this compound Efficacy

The cytotoxic and anti-proliferative effects of this compound (often reported as its derivative 17-DMAG) have been evaluated across a range of cancer cell lines. The 50% inhibitory concentration (IC50) values demonstrate a broad spectrum of activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MG63 | Osteosarcoma | 74.7 | [3] |

| Saos | Osteosarcoma | 72.7 | [3] |

| HOS | Osteosarcoma | 75 | [3] |

| NY | Osteosarcoma | 70.7 | [3] |

| MRC5 | Normal Lung Fibroblast | 828.9 | [3] |

| SKBR3 | Breast Cancer (Parental) | 24 | [4] |

| BT474 | Breast Cancer (Parental) | 16 | [4] |

| LR-SKBR3 | Breast Cancer (Lapatinib-Resistant) | 619 | [4] |

| LR-BT474 | Breast Cancer (Lapatinib-Resistant) | 103 | [4] |

| MDA-MB-231 | Breast Cancer | 60 | [5] |

| Human PBMCs | Normal Blood Cells | 930 | [6] |

Impact on Key Signaling Pathways

By promoting the degradation of HSP90 client proteins, this compound significantly perturbs critical oncogenic signaling cascades.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Akt is a key client protein of HSP90. Inhibition of HSP90 by this compound leads to the degradation of Akt, thereby inhibiting downstream mTOR signaling. This disruption contributes to the anti-proliferative and pro-apoptotic effects of the compound.

Raf/MEK/ERK Pathway

The Raf/MEK/ERK (MAPK) signaling cascade is another crucial pathway regulating cell proliferation and differentiation. Key components of this pathway, including Raf-1, are client proteins of HSP90. This compound-mediated inhibition of HSP90 leads to the degradation of Raf-1, thereby blocking downstream signaling through MEK and ERK and contributing to its anti-cancer activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]

- 6. Geldanamycin Analog 17-DMAG Limits Apoptosis in Human Peripheral Blood Cells by Inhibition of p53 Activation and its Interaction with Heat-Shock Protein 90 kDa after Exposure to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

17-DMAP-GA: A Potent HSP90 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (HSP90) has emerged as a critical target in oncology due to its essential role in the conformational maturation and stability of a wide array of oncogenic client proteins. Inhibition of HSP90's ATPase activity leads to the degradation of these client proteins, disrupting multiple signaling pathways crucial for tumor cell proliferation, survival, and metastasis. 17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAP-GA), a semi-synthetic derivative of geldanamycin, is a potent HSP90 inhibitor with significant advantages over its predecessors, including enhanced water solubility and a favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy in various cancer cell lines, detailed experimental protocols for its evaluation, and a visual representation of the pertinent biological pathways and experimental workflows.

Introduction to this compound and HSP90 Inhibition

This compound, also known as alvespimycin, is a second-generation, water-soluble benzoquinone ansamycin that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] It is a derivative of the natural product geldanamycin and was developed to overcome the poor solubility and hepatotoxicity associated with earlier HSP90 inhibitors like 17-AAG.[1]

HSP90 is a highly conserved molecular chaperone that is essential for the proper folding, stability, and function of numerous client proteins.[2] In cancer cells, HSP90 is often overexpressed and plays a crucial role in maintaining the function of mutated and overexpressed oncoproteins that drive malignant transformation. These client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., mutant p53).[3]

By binding to the N-terminal ATP-binding pocket of HSP90, this compound competitively inhibits the protein's intrinsic ATPase activity.[4] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[3] This simultaneous targeting of multiple oncogenic pathways makes HSP90 inhibition an attractive therapeutic strategy. A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, particularly HSP70.[5]

Quantitative Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for this compound in various cancer types, often in comparison to its parent compound, 17-AAG.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | This compound IC50 (µM) | 17-AAG IC50 (nM) | Reference |

| MCF-7 | ER+ | < 2 (72h exposure) | - | [5] |

| SKBR-3 | HER2+ | < 2 (72h exposure) | 70 | [5][6] |

| MDA-MB-231 | Triple-Negative | < 2 (72h exposure) | Data varies | [5][6] |

| JIMT-1 | HER2+, Trastuzumab-resistant | - | 10 | [6] |

| BT474 | HER2+ | - | 5-6 | [6] |

Table 2: IC50 Values of this compound in Osteosarcoma Cell Lines

| Cell Line | This compound IC50 (nM) |

| MG63 | 74.7 |

| Saos-2 | 72.7 |

| HOS | 75.0 |

| NY | 70.7 |

| MRC5 (normal) | 828.9 |

| Data from a study by Kawano et al.[7] |

Table 3: IC50 Values of this compound in Lung Cancer Cell Lines

| Cell Line | This compound IC50 (µM) |

| A549 | ~0.1 |

| LLC | ~0.2 |

| Data from a study by Zhang et al.[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an HSP90 inhibitor.

HSP90 ATPase Activity Assay (Malachite Green-Based)

This assay colorimetrically measures the amount of inorganic phosphate released from ATP hydrolysis by HSP90, providing a direct measure of the enzyme's activity and its inhibition by compounds like this compound.

Materials:

-

Purified recombinant human HSP90α protein

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM KCl, 3 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution (e.g., 1 mM)

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent

-

Sodium Citrate solution (e.g., 34%)

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90 protein, and varying concentrations of this compound (or DMSO for control).

-

Initiate Reaction: Add ATP to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes).

-

Stop Reaction: Stop the reaction by adding the sodium citrate solution.

-

Color Development: Add the Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.

-

Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released using the standard curve. Determine the percentage of inhibition for each this compound concentration relative to the control and calculate the IC50 value.

Western Blot for HSP90 Client Protein Degradation

This technique is used to assess the effect of this compound on the stability of HSP90 client proteins. Inhibition of HSP90 leads to the degradation of these proteins, which can be visualized as a decrease in their corresponding bands on a Western blot.

Materials:

-

Cancer cell lines (e.g., SKBR-3, A549)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of the client proteins.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 of a compound.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions. In the context of HSP90, it can be used to identify and confirm the interaction of HSP90 with its client proteins and how this interaction is affected by inhibitors like this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Co-IP lysis buffer

-

Primary antibody against the protein of interest (e.g., HSP90 or a client protein)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound (or vehicle) and lyse them in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody to form an immune complex.

-

Capture: Add Protein A/G beads to capture the immune complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: HSP90 Signaling and Inhibition by this compound.

Caption: Experimental Workflow for Evaluating this compound.

Conclusion

This compound is a potent, water-soluble HSP90 inhibitor that has demonstrated significant anti-proliferative effects across a variety of cancer cell lines. Its mechanism of action, which involves the simultaneous disruption of multiple oncogenic signaling pathways, makes it a compelling candidate for cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other HSP90 inhibitors. The continued exploration of this class of compounds holds promise for the development of novel and effective cancer treatments.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The role of 17-DMAP-GA in cell cycle arrest

An In-depth Technical Guide on the Role of Geldanamycin Analogs in Cell Cycle Arrest

A Note on Nomenclature: The compound "17-DMAP-GA" as specified in the query does not correspond to a standardly recognized chemical name in the geldanamycin family. It is highly probable that this is a typographical error and the intended compounds are the well-researched geldanamycin analogs, 17-AAG (17-allylamino-17-demethoxygeldanamycin) or 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin) . This guide will focus on the known mechanisms of these compounds, particularly 17-AAG, for which more detailed information on cell cycle arrest was retrieved.

Introduction

Geldanamycin and its analogs, such as 17-AAG and 17-DMAG, are a class of ansamycin antibiotics that have garnered significant interest in oncology research for their potent anti-proliferative and pro-apoptotic properties.[1][2] These molecules function as specific inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to cell cycle progression and survival signaling pathways.[3][4] By inhibiting HSP90's intrinsic ATPase activity, these compounds lead to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins.[5] This targeted degradation disrupts key cellular processes in cancer cells, leading to cell cycle arrest and apoptosis, making HSP90 inhibitors a promising avenue for cancer therapy.[3][4]

Mechanism of Action: Induction of Cell Cycle Arrest

The primary mechanism by which geldanamycin analogs induce cell cycle arrest is through the destabilization and subsequent degradation of key regulatory proteins. This disruption occurs at different phases of the cell cycle, leading to arrests at the G1/S and G2/M checkpoints.

G1/S Phase Arrest

Treatment with 17-AAG has been shown to induce a G0/G1 cell cycle arrest in various cancer cell lines, including mantle cell lymphoma.[4] This arrest is primarily mediated by the downregulation of several key proteins:

-

Cyclin D1 and CDK4: Cyclin D1, a crucial regulator of the G1 to S phase transition, forms a complex with cyclin-dependent kinase 4 (CDK4).[5] This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry. 17-AAG treatment leads to the depletion of both Cyclin D1 and CDK4, preventing Rb phosphorylation and thereby halting the cell cycle in the G1 phase.[4][5]

-

Akt: The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cell survival and proliferation signaling. As an HSP90 client protein, its degradation following 17-AAG treatment contributes to the overall anti-proliferative effect and can influence cell cycle progression.[4]

G2/M Phase Arrest

In other cellular contexts, such as human colon carcinoma cells (HCT-116), 17-AAG has been observed to induce a significant arrest at the G2/M phase of the cell cycle.[5] This effect is associated with the downregulation of proteins essential for mitotic entry. While the precise mechanisms are still under investigation, the degradation of HSP90 client proteins involved in the G2/M transition is the underlying cause.

Role of the p53 Pathway

The tumor suppressor protein p53 plays a critical role in cell cycle regulation and apoptosis in response to cellular stress, such as that induced by DNA damage or chemotherapeutic agents. Following ionizing radiation, for instance, p53 is stabilized and activated.[6] HSP90 has been shown to interact with and stabilize p53.[6] The HSP90 inhibitor 17-DMAG has been demonstrated to prevent the binding of HSP90 to p53, leading to an inhibition of p53 accumulation and phosphorylation.[6] This modulation of the p53 pathway can influence the cellular decision between cell cycle arrest and apoptosis.

Signaling Pathways

The induction of cell cycle arrest by geldanamycin analogs is a consequence of the disruption of multiple signaling pathways reliant on HSP90's chaperone function.

Quantitative Data

The following tables summarize quantitative data from studies on the effects of 17-AAG on cell proliferation and cell cycle distribution.

Table 1: Inhibition of HCT-116 Cell Proliferation by 17-AAG

| Treatment Duration | 17-AAG Concentration (mg/L) | Inhibition of Proliferation |

| 24 and 48 hours | 1.25 - 20 | Significant, in a time- and concentration-dependent manner[5] |

Table 2: Effect of 17-AAG on Cell Cycle Distribution in HCT-116 Cells after 48 hours

| 17-AAG Concentration (mg/L) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | Data not specified | Data not specified | Data not specified |

| 1.25 | Decreased (compared to control) | Decreased (compared to control) | Increased (compared to control)[5] |

| 2.5 | Decreased (compared to control) | Decreased (compared to control) | Increased (compared to control)[5] |

| 5.0 | Decreased (compared to control) | Decreased (compared to control) | Increased (compared to control)[5] |

Note: The referenced study indicated a significant increase in the G2/M phase fraction and a decrease in the S phase fraction, suggesting a G2/M arrest, although specific percentages were not provided in the abstract.

Experimental Protocols

Detailed, step-by-step protocols are essential for replicating and building upon existing research. The following are generalized methodologies for key experiments used to study the effects of geldanamycin analogs on the cell cycle.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the geldanamycin analog (e.g., 17-AAG) for specific time periods (e.g., 24, 48 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Culture and Treatment: Grow cells to a suitable confluence and treat them with the desired concentrations of the geldanamycin analog for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix the cells and permeabilize the membrane. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and generate histograms to visualize the cell cycle distribution.

Western Blotting for Protein Expression Analysis

This method is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

-

Protein Extraction: Treat cells with the geldanamycin analog, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin D1, CDK4, Akt).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target protein, often normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

Geldanamycin analogs like 17-AAG and 17-DMAG represent a significant class of anti-cancer agents that induce cell cycle arrest through the inhibition of the molecular chaperone HSP90. By promoting the degradation of key client proteins such as Cyclin D1, CDK4, and Akt, these compounds effectively halt cell cycle progression at the G1/S or G2/M phases, depending on the cellular context. The detailed understanding of their mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the continued development and optimization of HSP90 inhibitors for clinical applications in oncology. Further research to elucidate the full spectrum of HSP90 client proteins and the intricate signaling networks they regulate will undoubtedly unveil new therapeutic opportunities.

References

- 1. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geldanamycin and its analogue 17-allylamino-17-demethoxygeldanamycin lowers Bcr-Abl levels and induces apoptosis and differentiation of Bcr-Abl-positive human leukemic blasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The heat shock protein 90 inhibitor 17-AAG induces cell cycle arrest and apoptosis in mantle cell lymphoma cell lines by depleting cyclin D1, Akt, Bid and activating caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geldanamycin analog 17-DMAG limits apoptosis in human peripheral blood cells by inhibition of p53 activation and its interaction with heat-shock protein 90 kDa after exposure to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 17-DMAP-GA on the Oncogene Product p185 erbB-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 17-DMAP-GA, a potent inhibitor of Heat Shock Protein 90 (Hsp90), on the oncogenic protein p185 erbB-2 (also known as HER2). Through a comprehensive review of existing literature, this document outlines the molecular mechanisms, quantitative effects, and key experimental methodologies relevant to the study of this compound's action on p185 erbB-2.

Core Mechanism of Action: Hsp90 Inhibition and p185 erbB-2 Destabilization

This compound (17-dimethylaminoethylamino-17-demethoxygeldanamycin) is a water-soluble analog of geldanamycin that functions by binding to the ATP pocket of Hsp90, a critical molecular chaperone.[1] Hsp90 is essential for the conformational stability and function of a wide array of "client" proteins, many of which are implicated in oncogenesis.[2] The p185 erbB-2 receptor tyrosine kinase is a key Hsp90 client protein.[2]

The interaction between this compound and Hsp90 disrupts the chaperone's function, leading to the destabilization of p185 erbB-2. This destabilization triggers a cascade of cellular events culminating in the degradation of the oncoprotein. The primary mechanism for this degradation is the ubiquitin-proteasome pathway. Inhibition of Hsp90 by geldanamycin analogues has been shown to induce the polyubiquitination of mature p185 erbB-2 within minutes of exposure.[3] This polyubiquitination marks the protein for recognition and subsequent degradation by the proteasome.[3]

Furthermore, studies have indicated a multi-step process for erbB-2 degradation following Hsp90 inhibition. This can involve the internalization of p185 erbB-2, followed by proteasome-dependent cleavage in early endosomes, generating a p116-ERBB2 fragment that is then trafficked to lysosomes for final degradation.[1][4]

Quantitative Effects of this compound on Cancer Cell Lines

The inhibitory effects of this compound and its analogs have been quantified across various cancer cell lines, particularly those overexpressing p185 erbB-2. The following tables summarize key quantitative data from published studies.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | SK-BR-3 (Breast Cancer) | Not Specified | IC50 | 140 nM | [5] |

| 17-DMAG | SKBR3 (Breast Cancer) | Cytotoxicity Assay | GI50 | 29 nM | [1] |

| 17-DMAG | SKOV3 (Ovarian Cancer) | Cytotoxicity Assay | GI50 | 32 nM | [1] |

| 17-DMAG | Osteosarcoma Cell Lines (MG63, Saos, HOS, NY) | Proliferation Assay | Growth Inhibition (at 100 nM, 48h) | ~73-74% | [6] |

| 17-AAG | JIMT-1 (Trastuzumab-resistant Breast Cancer) | Proliferation Assay | IC50 | 10 nM | [7] |

| 17-AAG | SKBR-3 (Breast Cancer) | Proliferation Assay | IC50 | 70 nM | [7] |

Table 1: Summary of In Vitro Efficacy of this compound and Analogs.

| Compound | Cell Line | Treatment | Effect on p185 erbB-2 | Reference |

| Geldanamycin | SKBr3 (Breast Cancer) | Minutes of exposure | Induces polyubiquitination | [3] |

| Geldanamycin | SKBR3 (Breast Cancer) | 2 hours | Potentiates cleavage to a 116 kDa fragment | [4] |

| 17-AAG | JIMT-1 & SKBR-3 | Not Specified | Downregulation and dephosphorylation | [7] |

Table 2: Qualitative and Mechanistic Effects on p185 erbB-2.

Signaling Pathways Modulated by this compound

The degradation of p185 erbB-2 by this compound leads to the downregulation of its downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and migration. The two primary pathways affected are the PI3K/Akt and the RAS/MAPK pathways.[8]

p185 erbB-2 Signaling and its Inhibition by this compound

Caption: Mechanism of this compound-induced p185 erbB-2 degradation and downstream signaling inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on p185 erbB-2 and associated cellular processes.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SK-BR-3)

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO).

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot Analysis for p185 erbB-2 Degradation

Objective: To qualitatively and quantitatively assess the levels of p185 erbB-2 and downstream signaling proteins following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-erbB-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for specified time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Protocol 3: Immunoprecipitation for Ubiquitination Assay

Objective: To detect the polyubiquitination of p185 erbB-2 induced by this compound.

Materials:

-

Treated cell lysates (from Western Blot protocol)

-

Anti-erbB-2 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer (e.g., modified RIPA buffer)

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-erbB-2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Caption: A generalized experimental workflow for studying this compound's effects on cancer cells.

This guide provides a foundational understanding of the interaction between this compound and the p185 erbB-2 oncoprotein. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further investigation into the nuances of this interaction will continue to inform the development of more effective cancer therapies.

References

- 1. Identification of an HSP90 modulated multi-step process for ERBB2 degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using natural product inhibitors to validate Hsp90 as a molecular target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyubiquitination and proteasomal degradation of the p185c-erbB-2 receptor protein-tyrosine kinase induced by geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of an HSP90 modulated multi-step process for ERBB2 degradation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

The Genesis of a Potent Hsp90 Inhibitor: A Technical Guide to the Discovery and Synthesis of 17-DMAP-GA

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the molecular chaperone Heat Shock Protein 90 (Hsp90) has emerged as a critical node in cellular signaling. Hsp90 is responsible for the conformational maturation and stability of a multitude of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. The inhibition of Hsp90 offers a compelling therapeutic strategy, as it can simultaneously disrupt multiple oncogenic pathways. Geldanamycin, a natural benzoquinone ansamycin, was one of the first identified Hsp90 inhibitors. However, its clinical development was hampered by poor water solubility and hepatotoxicity. This spurred the development of synthetic derivatives with improved pharmaceutical properties, leading to the discovery of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin, commonly known as 17-DMAP-GA or Alvespimycin. This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and biological activity of this potent second-generation Hsp90 inhibitor.

Discovery and Rationale

This compound was developed as part of a broader effort to create geldanamycin analogs with enhanced pharmacological profiles.[1] The primary goals were to improve aqueous solubility and reduce the toxicity associated with the parent compound. Researchers synthesized a library of over sixty 17-alkylamino-17-demethoxygeldanamycin analogs by modifying the 17-position of the geldanamycin scaffold.[1][2] This strategic modification involves the nucleophilic substitution of the 17-methoxy group. Among these derivatives, this compound stood out for its significantly improved water solubility and potent anti-tumor activity, comparable to or greater than other analogs in clinical development like 17-AAG (Tanespimycin).[2] Its favorable preclinical profile led to its advancement into clinical trials for various malignancies.[3]

Chemical Synthesis

The synthesis of this compound is a semi-synthetic process that begins with the natural product geldanamycin. The core of the synthesis is a nucleophilic substitution reaction at the C17 position of the ansa-macrocycle, where the methoxy group is displaced by N,N-dimethylethylenediamine.[1]

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general methodology for synthesizing 17-aminogeldanamycin derivatives.[1]

Materials:

-

Geldanamycin

-

N,N-dimethylethylenediamine

-

Anhydrous Dichloromethane (DCM)

-

Hexane

-

Methanol

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus and plates (silica gel)

-

Rotary evaporator

-

Filtration or centrifugation equipment

Procedure:

-

Under an inert atmosphere, dissolve geldanamycin in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add an excess of N,N-dimethylethylenediamine to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC), with a suitable eluent system (e.g., 95:5 chloroform:methanol). The reaction is typically complete within 48 hours.

-

Upon completion, precipitate the crude product by adding hexane to the reaction mixture.

-

Collect the purple precipitate by filtration or centrifugation.

-

Wash the precipitate multiple times with hexane to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to yield crude this compound.

-

If necessary, further purification can be achieved by column chromatography on silica gel.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its anticancer effects by potently inhibiting the ATPase activity of Hsp90.[4][5] It binds to the N-terminal ATP-binding pocket of Hsp90, competitively blocking the binding of ATP.[2] This is a critical step, as the chaperone cycle of Hsp90 is dependent on ATP binding and hydrolysis to facilitate the conformational changes required for client protein maturation.

By inhibiting this ATPase activity, this compound locks Hsp90 in a conformation that is unable to process client proteins. This leads to the destabilization and subsequent ubiquitination of these client proteins, targeting them for degradation by the proteasome.[5] Key Hsp90 client proteins include oncogenic kinases like HER2 (erbB2), Akt, and Raf-1, as well as transcription factors and steroid receptors that are crucial for tumor growth and survival.[6][7] The degradation of these multiple key proteins simultaneously results in cell cycle arrest and the induction of apoptosis in cancer cells.[8][9]

Figure 2: Mechanism of Hsp90 inhibition by this compound.

Quantitative Biological Data

The potency of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its broad-spectrum anti-proliferative activity.

| Cell Line Panel | Median IC50 (nM) | Notes | Reference |

| PPTP In Vitro Panel (Overall) | 68 | PPTP = Pediatric Preclinical Testing Program | [8] |

| Rhabdomyosarcoma Panel | 32 | Showed higher sensitivity | [8] |

| Neuroblastoma Panel | 380 | Showed lower sensitivity | [8] |

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MDA-MB-231 | Varies (used in combination studies) | [10] |

| Breast Cancer | 4T1 (mouse) | Varies (used in combination studies) | [10] |

Note: IC50 values can vary significantly based on experimental conditions, such as assay duration and cell seeding density.

In preclinical in vivo studies, this compound has been administered through various routes, including intraperitoneal and intravenous injections. A common dosing schedule in mouse xenograft models is 50 mg/kg administered twice weekly.[8] While it showed significant effects against certain tumor types like alveolar rhabdomyosarcoma, its activity was variable across the full panel of solid tumor xenografts tested.[8]

Key Experimental Protocols

Hsp90 ATPase Activity Assay (Malachite Green)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90 and is a standard method to quantify the inhibitory effect of compounds like this compound.[11][12]

Materials:

-

Recombinant Hsp90 protein

-

ATP solution

-

This compound or other test inhibitors

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Malachite Green Reagent

-

Sodium Citrate solution (to stop the reaction)

-

Phosphate standard (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve: Prepare serial dilutions of a phosphate standard to generate a standard curve. Add the malachite green reagent and measure absorbance at ~620 nm.

-

Inhibition Assay: a. Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer. b. In a 96-well plate, add Hsp90 solution, assay buffer, and the diluted inhibitor solutions. Include "No Inhibitor" controls (with DMSO vehicle) and "No Enzyme" blanks. c. Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to Hsp90. d. Initiate the reaction by adding a defined concentration of ATP to all wells. e. Incubate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range. f. Stop the reaction by adding sodium citrate solution. g. Add the malachite green reagent to all wells and incubate for 15-20 minutes at room temperature for color development.

-

Data Analysis: a. Measure the absorbance at ~620 nm. b. Subtract the absorbance of the "No Enzyme" blank from all other readings. c. Use the phosphate standard curve to convert absorbance values to the concentration of phosphate released. d. Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control. e. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Acid Phosphatase - APH)

This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells and to calculate IC50 values.[10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Assay Buffer (e.g., 0.1 M sodium acetate, 0.1% Triton X-100, pH 5.5)

-

Substrate Solution (p-nitrophenyl phosphate in assay buffer)

-

Stop Solution (e.g., 1 N NaOH)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the appropriate wells. Include vehicle-only control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a cell culture incubator.

-

Assay: a. After incubation, wash the cells with phosphate-buffered saline (PBS). b. Add the substrate solution to each well and incubate at 37°C until a yellow color develops. c. Stop the reaction by adding the stop solution.

-

Data Analysis: a. Measure the absorbance at 405 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of viability against the drug concentration and determine the IC50 value.

Conclusion

This compound (Alvespimycin) represents a significant advancement in the development of Hsp90 inhibitors. Its semi-synthetic origin from geldanamycin allowed for the optimization of its physicochemical properties, leading to enhanced water solubility and a more favorable profile for clinical investigation.[1] By targeting the fundamental ATPase activity of Hsp90, this compound triggers the degradation of numerous oncoproteins, providing a multi-pronged attack on cancer cell signaling networks. The protocols and data presented herein offer a technical foundation for researchers and drug developers working to understand and exploit Hsp90 inhibition as a powerful strategy in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 6. rsc.org [rsc.org]

- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Data demonstrating the in vivo anti-tumor efficacy of thermosensitive liposome formulations of a drug combination in pre-clinical models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

17-DMAP-GA: A Technical Guide to a Potent Geldanamycin Analogue and Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAP-GA), a significant analogue of the natural product geldanamycin. As a potent inhibitor of Heat Shock Protein 90 (Hsp90), this compound has garnered considerable interest in the field of oncology and drug development for its improved pharmacological properties over its parent compound. This document details its mechanism of action, presents quantitative data on its biological activity, provides detailed experimental protocols for its study, and visualizes key signaling pathways and workflows.

Introduction to this compound

Geldanamycin, a benzoquinone ansamycin antibiotic, was one of the first identified inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins driving tumor growth and survival.[1] However, the clinical utility of geldanamycin has been limited by its poor water solubility and significant hepatotoxicity.[1][2] This led to the development of semi-synthetic derivatives, including this compound (also widely known as 17-DMAG or alvespimycin).[1][3]

This compound is a water-soluble derivative of geldanamycin with several advantages over its predecessor and other analogues like 17-AAG (tanespimycin), including greater bioavailability, reduced metabolism, and in some cases, superior anti-tumor activity.[3][4][5] It acts by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of a wide array of oncogenic client proteins.[1][5]

Quantitative Data Presentation

The following tables summarize the biological activity of this compound in comparison to geldanamycin and another well-studied analogue, 17-AAG.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Geldanamycin Analogues in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound (nM) | 17-AAG (nM) | Geldanamycin (nM) |

| SK-BR-3 | Breast Cancer | 24[6] | - | - |

| BT-474 | Breast Cancer | 16[6] | - | - |

| LR-SKBR3 (Lapatinib-resistant) | Breast Cancer | 619[6] | - | - |

| LR-BT474 (Lapatinib-resistant) | Breast Cancer | 103[6] | - | - |

| K562 | Chronic Myeloid Leukemia | 50[7] | - | - |

| K562-RC (Imatinib-resistant) | Chronic Myeloid Leukemia | 31[7] | - | - |

| K562-RD (Imatinib-resistant) | Chronic Myeloid Leukemia | 44[7] | - | - |

| CLL Patient Samples | Chronic Lymphocytic Leukemia | ~1000 (viability reduced to 31.5%)[8] | ~1000 (viability reduced to 61.5%)[8] | - |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Hsp90 Binding and Downstream Effects of this compound

| Parameter | Value | Cell Line/System | Reference |

| Hsp90 Inhibition (IC50) | 24 nM | - | [9] |

| AKT Protein Decrease (at 1.0 µM) | 72.5% | CLL Patient Samples | [8] |

| IKK Protein Decrease (at 1.0 µM) | Significant | CLL Patient Samples | [8] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting Hsp90, which leads to the destabilization and subsequent proteasomal degradation of numerous oncogenic client proteins. This disrupts multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

Hsp90 Chaperone Cycle Inhibition

The primary mechanism of action of this compound is its binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition prevents the conformational changes necessary for the chaperone's function, leading to the degradation of its client proteins.

Downstream Signaling Pathways

The inhibition of Hsp90 by this compound leads to the degradation of key signaling proteins, including MET, AKT, and components of the NF-κB pathway.[7][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Semi-Synthesis of this compound from Geldanamycin

This compound is synthesized from geldanamycin via a nucleophilic substitution reaction.[12]

Materials:

-

Geldanamycin

-

N,N-Dimethylethylenediamine

-

Anhydrous chloroform or similar aprotic solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve geldanamycin in anhydrous chloroform under an inert atmosphere.

-

Add an excess of N,N-dimethylethylenediamine to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting purple solid (this compound) by column chromatography on silica gel.

Hsp90 ATPase Activity Assay (Malachite Green-based)

This colorimetric assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

Detailed Protocol:

-

Prepare Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.

-

Hsp90 Solution: Dilute recombinant Hsp90 to a working concentration (e.g., 0.5 µM) in assay buffer.

-

ATP Solution: Prepare a 1 mM ATP stock solution in assay buffer.

-

This compound: Prepare a serial dilution in DMSO, then dilute further in assay buffer.

-

Malachite Green Reagent: Prepare fresh by mixing malachite green, ammonium molybdate, and a stabilizer according to a commercial kit's instructions or a published protocol.

-

-

Reaction Setup: In a 96-well plate, add assay buffer, Hsp90 solution, and varying concentrations of this compound or vehicle (DMSO).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to Hsp90.

-

Reaction Initiation: Add ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Reaction Termination and Color Development: Add the malachite green reagent to each well to stop the reaction and initiate color development.

-

Measurement: After a 15-20 minute incubation at room temperature, measure the absorbance at approximately 620 nm using a microplate reader.

-

Data Analysis: Use a phosphate standard curve to determine the amount of phosphate released. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Hsp90 Client Protein Degradation

This technique is used to quantify the degradation of specific Hsp90 client proteins following treatment with this compound.

Procedure:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., HER2, Akt, MET) or a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the client protein levels to the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of this compound to Hsp90 in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Procedure:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thawing) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble Hsp90 remaining in the supernatant at each temperature by Western blotting.

-

Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated samples confirms target engagement.

Clinical Development Overview

This compound (alvespimycin) has undergone several Phase I and II clinical trials for various solid and hematological malignancies.[3][13][14][15] These trials have explored different dosing schedules and have provided valuable information on its safety profile, pharmacokinetics, and pharmacodynamics.[13][14][15] While it has shown some clinical activity, including partial and complete responses in some patients, its development has also faced challenges related to toxicity at higher doses.[13][14][15] The recommended Phase II dose from some studies is 80 mg/m² administered weekly via intravenous infusion.[13][15] Further investigation into optimal dosing strategies and combination therapies is ongoing.

Conclusion

This compound stands out as a promising geldanamycin analogue with improved pharmaceutical properties and potent Hsp90 inhibitory activity. Its ability to induce the degradation of a wide range of oncoproteins makes it a compelling candidate for cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this and similar Hsp90 inhibitors. Further research is warranted to fully elucidate its therapeutic potential, optimize its clinical application, and explore its efficacy in combination with other anti-cancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. caymanchem.com [caymanchem.com]

- 10. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. aacrjournals.org [aacrjournals.org]

The Role of 17-DMAP-GA in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAP-GA), a potent derivative of the ansamycin antibiotic geldanamycin, is a promising anti-cancer agent that functions primarily as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy. By inhibiting Hsp90, this compound triggers the degradation of these client proteins, leading to cell cycle arrest and, significantly, the induction of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in cancer cells, details relevant experimental protocols, and presents quantitative data from various studies.

Core Mechanism of Action: Hsp90 Inhibition

This compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its ATPase activity.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[2] This targeted degradation of oncoproteins disrupts multiple signaling pathways essential for tumor cell survival, ultimately culminating in apoptotic cell death.[3][4] A notable characteristic of Hsp90 inhibitors like this compound is their selectivity for tumor cells, as Hsp90 in malignant tissues exists in a "high-affinity" conformation, making it more susceptible to inhibition compared to Hsp90 in normal cells.

Signaling Pathways Mediating this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-faceted process involving the perturbation of several critical signaling pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

A primary mechanism through which this compound induces apoptosis is the activation of the intrinsic or mitochondrial pathway. This is often initiated by cellular stress, such as the accumulation of misfolded proteins resulting from Hsp90 inhibition.[5] Key events in this pathway include:

-

Mitochondrial Membrane Depolarization: Treatment with this compound leads to a disruption of the mitochondrial membrane potential.[3]

-

Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is critical.[6][7] this compound has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1.[2][3]

-

Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.[1][8]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[9][10] Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8][11][12]

The NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor κB) is a crucial regulator of cell survival, and its constitutive activation is a hallmark of many cancers.[3] NF-κB promotes the transcription of anti-apoptotic genes, including members of the Bcl-2 family.[3] this compound has been shown to inhibit the NF-κB pathway by targeting the Hsp90 client protein IKK (IκB kinase), which is responsible for activating NF-κB.[3] The depletion of IKK leads to:

-

Diminished NF-κB DNA binding.[3]

-

Decreased transcription of NF-κB target genes that prevent apoptosis.[3]

-

Subsequent induction of caspase-dependent apoptosis.[3]

The p53-Dependent Apoptotic Pathway

The tumor suppressor protein p53 plays a pivotal role in inducing apoptosis in response to cellular stress. In some cancer types, the pro-apoptotic function of p53 is essential for the cytotoxic effects of this compound.[13] Treatment with this compound can lead to the accumulation of p53 protein.[13][14] This accumulation of functional p53 can then trigger the apoptotic cascade, often through the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax.[13] Studies have shown that cancer cells lacking functional p53 may be resistant to this compound-induced apoptosis.[13]

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: Apoptosis Induction in Various Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Exposure Time | Apoptosis Rate (%) | Reference |

| AGS | Gastric Cancer | Varies | 48 h | Up to 38.5% (Sub-G1) | [4] |

| HCC | Hepatocellular Carcinoma | 400 nmol/l | 48 h | 22.4% (Early-stage) | [14] |

| CLL | Chronic Lymphocytic Leukemia | 50-500 nM | 24-48 h | Dose- and time-dependent increase | [3] |

Table 2: Effects of this compound on Key Apoptotic Proteins

| Cell Line | Cancer Type | Treatment | Effect on Protein Levels | Reference |

| HCC | Hepatocellular Carcinoma | 400 nmol/l this compound | ↓ Survivin, ↓ Cyclin D1, ↓ NF-κB, ↑ p53 | [14] |

| AGS | Gastric Cancer | Dose-dependent this compound | ↓ p-Akt, ↓ Survivin | [15] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | This compound | ↓ Bcl-2, ↑ Bax (promotes) | [2] |

| CLL | Chronic Lymphocytic Leukemia | This compound | ↓ IKK, ↓ NF-κB target genes (Bcl-2, Mcl-1) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound-induced apoptosis.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

-

Principle: The tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[16]

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).[4][16]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This is a standard method to quantify the percentage of apoptotic and necrotic cells.[14][17]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17][18]

-

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[17]

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and PI.[17]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.[14][16]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., caspases, Bcl-2 family members, p53). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

-

Procedure:

-

Cell Lysate Preparation: Treat cells with this compound, harvest, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.[16]

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[16]

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different conditions. Look for markers like the cleavage of PARP or caspase-3.[3][8]

-

Conclusion

This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its primary mechanism of action, the inhibition of Hsp90, leads to the destabilization of numerous oncoproteins, thereby disrupting key survival pathways such as the NF-κB and Akt signaling cascades. This disruption culminates in the activation of the intrinsic mitochondrial apoptotic pathway, characterized by changes in Bcl-2 family protein expression, mitochondrial membrane depolarization, and caspase activation. The efficacy of this compound can be quantitatively assessed using a combination of cell-based assays and molecular biology techniques. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are essential for the continued development and clinical application of this compound and other Hsp90 inhibitors in cancer therapy.

References

- 1. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oil A induces apoptosis of pancreatic cancer cells via caspase activation, redistribution of cell cycle and GADD expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 13. Inhibition of Hsp90 via 17-DMAG induces apoptosis in a p53-dependent manner to prevent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The apoptotic effect and associated signalling of HSP90 inhibitor 17-DMAG in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the chemical structure and properties of 17-DMAP-GA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 17-DMAP-GA, also known as Alvespimycin or 17-DMAG. The document details experimental protocols for its evaluation and visualizes its mechanism of action through signaling pathway diagrams.

Chemical Structure and Properties

This compound is a semi-synthetic derivative of the natural product geldanamycin, an ansamycin antibiotic. It was developed to improve upon the poor water solubility and potential hepatotoxicity of earlier geldanamycin analogs.[1][2] The key structural modification is the substitution of the methoxy group at the 17-position with a dimethylaminoethylamino group, which significantly enhances its aqueous solubility.[1][2]

Chemical Structure:

(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-{[(Dimethylamino)ethyl]amino}-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate